molecular formula C11H12N4 B1316876 4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 887405-39-2

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Cat. No. B1316876
M. Wt: 200.24 g/mol
InChI Key: QAGHLLMJFGLYIP-UHFFFAOYSA-N
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Description

The compound “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

Imidazopyridines, which include “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine”, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Scientific Research Applications

Medicinal Chemistry

Imidazo[4,5-c]pyridines have a structural resemblance to purines, which has prompted investigations into their potential therapeutic significance . They play a crucial role in numerous disease conditions .

Application

The first discovered bioactivity of these compounds was as GABA A receptor positive allosteric modulators . They have also been found in proton pump inhibitors, aromatase inhibitors, and NSAIDs .

Methods of Application

These compounds influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Results or Outcomes

The biochemical and biophysical properties of imidazo[4,5-c]pyridines have highlighted their medicinal significance in the central nervous system, digestive system, cancer, inflammation, etc .

Drug Development

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Application

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Methods of Application

There are different examples of commercially available drugs in the market which contain 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Results or Outcomes

These drugs have been developed and are in clinical use to treat a variety of conditions, demonstrating the broad range of chemical and biological properties of imidazole .

Antibacterial and Antimycobacterial Activities

Imidazole derivatives show different biological activities such as antibacterial and antimycobacterial .

Application

These compounds can be used in the development of new drugs to treat bacterial and mycobacterial infections .

Methods of Application

The specific methods of application would depend on the exact compound and the type of infection being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating bacterial and mycobacterial infections .

Anti-inflammatory and Antitumor Activities

Imidazole derivatives also show anti-inflammatory and antitumor activities .

Application

These compounds can be used in the development of new drugs to treat inflammation and tumors .

Methods of Application

The specific methods of application would depend on the exact compound and the type of inflammation or tumor being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating inflammation and tumors .

Antidiabetic and Anti-allergic Activities

Imidazole derivatives show antidiabetic and anti-allergic activities .

Application

These compounds can be used in the development of new drugs to treat diabetes and allergies .

Methods of Application

The specific methods of application would depend on the exact compound and the type of diabetes or allergy being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating diabetes and allergies .

Antipyretic and Antiviral Activities

Imidazole derivatives show antipyretic and antiviral activities .

Application

These compounds can be used in the development of new drugs to treat fever and viral infections .

Methods of Application

The specific methods of application would depend on the exact compound and the type of fever or viral infection being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating fever and viral infections .

Antioxidant and Anti-amoebic Activities

Imidazole derivatives show antioxidant and anti-amoebic activities .

Application

These compounds can be used in the development of new drugs to treat oxidative stress and amoebic infections .

Methods of Application

The specific methods of application would depend on the exact compound and the type of oxidative stress or amoebic infection being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating oxidative stress and amoebic infections .

Antihelmintic and Antifungal Activities

Imidazole derivatives show antihelmintic and antifungal activities .

Application

These compounds can be used in the development of new drugs to treat helminthic and fungal infections .

Methods of Application

The specific methods of application would depend on the exact compound and the type of helminthic or fungal infection being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating helminthic and fungal infections .

Ulcerogenic Activities

Imidazole derivatives show ulcerogenic activities .

Application

These compounds can be used in the development of new drugs to treat ulcers .

Methods of Application

The specific methods of application would depend on the exact compound and the type of ulcer being treated .

Results or Outcomes

The derivatives of 1,3-diazole have shown promising results in treating ulcers .

Preparation of Thiazolopyridine and Tetrahydrothiazolopyridine Derivatives

“4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” is a useful research chemical that is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

Application

These derivatives can be used in various scientific research applications .

Methods of Application

The specific methods of application would depend on the exact derivative being synthesized .

Results or Outcomes

The successful synthesis of these derivatives can lead to the development of new compounds with potential scientific applications .

Future Directions

The future directions of research on “4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” and similar compounds could involve further exploration of their potential therapeutic significance, particularly in relation to their ability to influence various cellular pathways . Additionally, the development of new preparative methods for the synthesis of imidazopyridines could be a focus of future research .

properties

IUPAC Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-5-12-8(3-1)10-11-9(4-6-13-10)14-7-15-11/h1-3,5,7,10,13H,4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGHLLMJFGLYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1NC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pyridin-2-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

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